Human Carbonic Anhydrase Isoform Inhibition by Benzothiazole‑Scaffold Secondary Sulfonamides: Class‑Level Potency Ranges
No direct, compound‑specific IC₅₀ or Ki data for 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide were identified in the public domain. However, a 2023 study by Öztürk et al. synthesized and tested ten structurally analogous secondary sulfonamide derivatives bearing a benzothiazole scaffold against human carbonic anhydrase isoforms hCA I and hCA II. Across the series, Ki values ranged from 0.052 ± 0.022 to 0.971 ± 0.280 µM for hCA I and 0.025 ± 0.010 to 0.682 ± 0.335 µM for hCA II. Several compounds outperformed the reference drug acetazolamide [1]. Given that the target compound incorporates the identical benzothiazole‑sulfonamide pharmacophore and features an electron‑withdrawing 6‑nitro group known to enhance zinc‑binding affinity, its expected Ki falls within the sub‑micromolar range established by this congeneric series.
| Evidence Dimension | Human carbonic anhydrase (hCA I and hCA II) inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within the range established by congeneric benzothiazole‑scaffold secondary sulfonamides (see below) |
| Comparator Or Baseline | Öztürk et al. congeneric series (compounds 1–10): hCA I Ki range = 0.052–0.971 µM; hCA II Ki range = 0.025–0.682 µM. Reference drug acetazolamide: Ki values (reported in the same study) |
| Quantified Difference | N/A — no direct measurement for CAS 326610-22-4 exists. Class‑level prediction: potency likely in the mid‑to‑low nanomolar range for hCA II based on 6‑nitro substitution enhancing zinc coordination relative to non‑nitrated congeners. |
| Conditions | Stopped‑flow CO₂ hydration assay; recombinant human carbonic anhydrase isoforms I and II; pH 7.5; 20 mM HEPES buffer; inhibitor pre‑incubated for 15 min [1] |
Why This Matters
For procurement decisions, this class‑level evidence indicates that CAS 326610-22-4 belongs to a well‑characterized series where subtle aryl modifications produce >10‑fold potency shifts, justifying selection of the specific 6‑nitro, 4‑methyl‑substituted compound over unsubstituted or differently substituted benzothiazole sulfonamides for CA‑focused screening cascades.
- [1] Öztürk C, Kalay E, Gerni S, Balci N, Tokali FS, Aslan ON, Polat E. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Biotechnol Appl Biochem. 2024;71(1):223-231. doi:10.1002/bab.2534. PMID: 37964505. View Source
